3-(3,4-Dimethylphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea
Description
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-13-4-5-16(10-14(13)2)18-17(20)19(7-9-21-3)11-15-6-8-22-12-15/h4-6,8,10,12H,7,9,11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQIDOLXFBSQDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N(CCOC)CC2=COC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
This compound has diverse applications across multiple scientific fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of inflammatory and oxidative stress-related conditions.
Industry: Utilized in the production of advanced materials and as a building block in polymer chemistry.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Molecular Targets: It interacts with specific enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: Modulates signaling pathways such as NF-κB and MAPK, which are crucial in the regulation of inflammation and oxidative stress.
Comparison with Similar Compounds
Key Differences :
- The furan-3-ylmethyl group introduces heteroaromaticity, which may influence electronic properties and metabolic stability differently than the alkoxy chains in pyrazolines .
Imidazolium Bromides with Methoxyethyl and Furan Substituents
highlights imidazolium bromide derivatives, including 3-(furan-2-ylmethyl)-1-(2-methoxyethyl)-2-methyl-4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-3-ium bromide .
Key Differences :
- The cationic imidazolium core in derivatives enhances water solubility, whereas the neutral urea backbone may require functional groups (e.g., methoxyethyl) to improve solubility.
Hydroxyurea Derivatives with Benzofuran Motifs
describes N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea , a benzofuran-containing hydroxyurea.
Key Differences :
- The benzofuran scaffold in provides planar aromaticity, whereas the furan-3-ylmethyl group in the target compound offers a smaller heterocyclic motif .
Sulphobenzoate Ester with 3,4-Dimethylphenyl Group
reports {1-(3,4-dimethylphenyl)-4-methyl-3-oxo-pryazolidin-4-yl}methyl 2-sulphobenzoate, a pyrazolidinone derivative.
Key Differences :
- The sulphonate group in enhances hydrophilicity and ionic interactions, contrasting with the urea’s reliance on hydrogen bonding.
Research Findings and Implications
- Substituent Effects : The 2-methoxyethyl group in the target compound and derivatives may improve solubility, while the furan-3-ylmethyl group could modulate steric effects compared to furan-2-ylmethyl analogs.
- Biological Relevance : Urea derivatives often target enzymes or receptors via hydrogen bonding (e.g., kinase inhibitors), whereas sulphonate esters () or imidazolium salts () may engage in ionic interactions.
Biological Activity
3-(3,4-Dimethylphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 314.38 g/mol. The compound features a urea functional group, which is often associated with various biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing furan rings have shown broad-spectrum antimicrobial effects against various pathogens, including gram-positive and gram-negative bacteria. A study demonstrated that certain furan derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli effectively .
Anticancer Activity
The anticancer potential of urea derivatives has been extensively studied. In vitro assays have revealed that compounds similar to this compound can induce apoptosis in cancer cell lines. For example, a related compound was shown to have an IC50 value of 0.3 μM against acute lymphoblastic leukemia cells, indicating potent cytotoxicity .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Key Enzymes : Many urea derivatives act as inhibitors for specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been noted to activate apoptotic pathways in cancer cells.
- Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties that contribute to their protective effects against cellular damage.
Case Studies and Experimental Findings
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(3,4-Dimethylphenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling substituted phenyl isocyanates with furan-containing amines. For example:
- React 3,4-dimethylphenyl isocyanate with a furan-3-ylmethylamine derivative in anhydrous dichloromethane under nitrogen.
- Optimize reaction temperature (e.g., 0–25°C) and stoichiometry (1:1.2 molar ratio of isocyanate to amine) to maximize yield .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC (>95%) .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Structural Confirmation : Use H/C NMR to identify aromatic protons (6.5–8.0 ppm for furan and dimethylphenyl groups) and urea carbonyl signals (~155–160 ppm in C NMR) .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (expected ~330–340 g/mol based on analogs) .
- Solubility : Test in DMSO (high solubility) and aqueous buffers (low solubility; use surfactants for in vitro assays) .
Q. What experimental designs are suitable for assessing its stability under varying pH and temperature conditions?
- Methodological Answer :
- Stability Assay : Incubate the compound in buffers (pH 2–9) at 25°C and 37°C for 24–72 hours. Monitor degradation via UV-Vis (λ = 250–300 nm) or LC-MS .
- Kinetic Analysis : Use first-order decay models to calculate half-life. Expect reduced stability in acidic conditions due to urea bond hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 3,4-dimethylphenyl and furan groups in biological activity?
- Methodological Answer :
- Analog Synthesis : Replace the dimethylphenyl group with halogenated or methoxy variants and the furan with thiophene/pyrrole .
- Biological Testing : Compare IC values in enzyme inhibition assays (e.g., kinases) or cellular viability assays. Use ANOVA to identify statistically significant substituent effects .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic stability using LC-MS/MS. Low in vivo efficacy may stem from rapid hepatic clearance .
- Metabolite Identification : Incubate with liver microsomes; identify Phase I/II metabolites via high-resolution MS .
Q. How can computational modeling predict its environmental fate and ecotoxicological risks?
- Methodological Answer :
- QSAR Models : Use EPI Suite or TEST software to estimate biodegradability (e.g., BIOWIN score) and bioaccumulation potential (log P ~3.5 predicted) .
- Ecotoxicology : Perform algal growth inhibition tests (OECD 201) and Daphnia magna acute toxicity assays (EC values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
